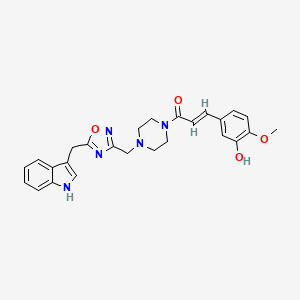![molecular formula C35H31N5O2 B12383230 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)
(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDD-1819 is a non-covalent and non-peptide compound that serves as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It exhibits a Ki value of 5 nM and effectively inhibits various Mpro variants, including ΔP168, A173V, and ΔP168/A173V .
Preparation Methods
The synthesis of CDD-1819 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the efficient generation of novel inhibitors without preliminary chemical or structural information. The synthetic route includes affinity selection of a 4-billion-membered DNA-encoded chemical library using Mpro as bait . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CDD-1819 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CDD-1819 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of non-covalent and non-peptide inhibitors.
Biology: It serves as a tool for understanding the inhibition of SARS-CoV-2 Mpro and its variants.
Medicine: It is being investigated for its potential use in the treatment of COVID-19 by inhibiting the replication of the virus.
Industry: It is used in the development of antiviral drugs and therapeutic agents
Mechanism of Action
CDD-1819 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus. By binding to the active site of Mpro, CDD-1819 prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the active site of Mpro and its various variants .
Comparison with Similar Compounds
CDD-1819 is unique due to its non-covalent and non-peptide nature. Similar compounds include:
CDD-1733: Another non-covalent and non-peptide inhibitor of SARS-CoV-2 Mpro.
CDD-1845: Similar to CDD-1819, it also inhibits SARS-CoV-2 Mpro and its variants.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties.
Properties
Molecular Formula |
C35H31N5O2 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1 |
InChI Key |
YXZCMQAWBHCPMS-HTFLBPPUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



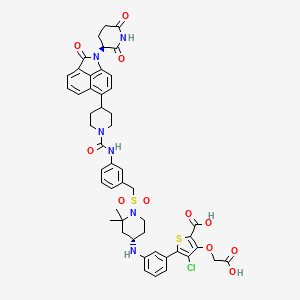

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)
![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)
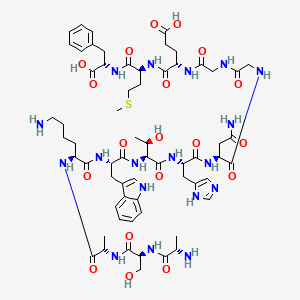

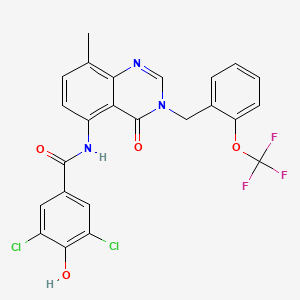
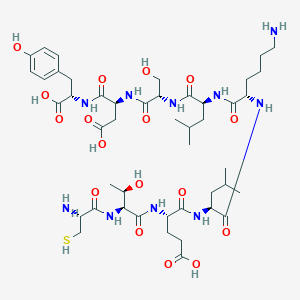

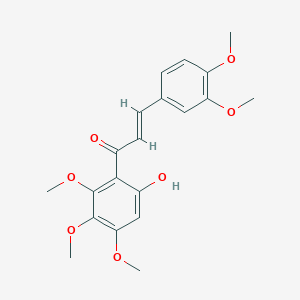
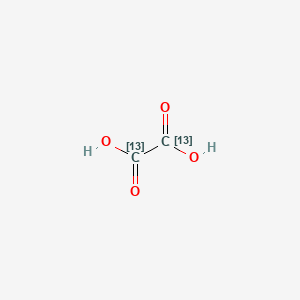
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)
